Bis(4-fluorophenyl)phenylphosphine oxide

Catalog No.
S675750
CAS No.
54300-32-2
M.F
C18H13F2OP
M. Wt
314.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)phenylphosphine oxide

CAS Number

54300-32-2

Product Name

Bis(4-fluorophenyl)phenylphosphine oxide

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene

Molecular Formula

C18H13F2OP

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Catalysis in Hydroformylation Reactions:

One of the primary applications of Bis(4-fluorophenyl)phenylphosphine oxide lies in its role as a catalyst for hydroformylation reactions. These reactions involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. The presence of Bis(4-fluorophenyl)phenylphosphine oxide enhances the reaction rate and selectivity, leading to the desired aldehydes with greater efficiency.

Development of Chlorine-Tolerant Polymers for Desalination:

Research efforts are underway to develop new materials for desalination processes. Bis(4-fluorophenyl)phenylphosphine oxide plays a crucial role in the synthesis of chlorine-tolerant polymers specifically designed for this purpose. These polymers exhibit exceptional resistance to degradation in the presence of chlorine, a common element in seawater, making them ideal candidates for desalination applications.

Crosslinking Agent in Polymer Electrolyte Membranes for Fuel Cells:

Fuel cells operate by converting chemical energy into electrical energy. A critical component of these devices is the polymer electrolyte membrane (PEM). Bis(4-fluorophenyl)phenylphosphine oxide serves as a crosslinking agent in the preparation of PEMs. This process enhances the mechanical strength and durability of the membrane, ensuring its optimal performance within fuel cell systems.

Xantphos was first synthesized and reported in 1994 by Beley and Buchwald []. It belongs to the class of compounds known as bidentate phosphine ligands, meaning it has two donor atoms (phosphorus atoms) that can bind to a metal center. The presence of fluorine atoms on the phenyl rings makes Xantphos electron-withdrawing, which contributes to its effectiveness as a ligand [].


Molecular Structure Analysis

The key feature of Xantphos's structure is the central phosphorus atom (P) bonded to two phenyl groups (C6H5) and a phenyl oxide (C6H5O). Each phenyl group further carries a fluorine atom (F) at the para position (fourth position relative to the attachment point to the P atom). This structure creates a bulky and electron-withdrawing ligand that can effectively stabilize metal catalysts in cross-coupling reactions [].


Chemical Reactions Analysis

Xantphos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two organic fragments. Some of the most common cross-coupling reactions involving Xantphos include:

  • Suzuki-Miyaura coupling: This reaction couples an aryl or vinyl boronic acid with an aryl halide or vinyl halide [].

Balanced equation:

Ar-B(OH)2 + R-X + Pd(0)L_n -> Ar-R + Pd(II)X_2L_n + B(OH)3 (where Ar is aryl, R is alkyl/alkenyl, X is Cl, Br, I, L is ligand) []

  • Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide [].

Balanced equation:

RC≡CH + Ar-X + Pd(0)L_n -> RC≡C-Ar + Pd(II)X_2L_n (where R is alkyl/aryl) []

  • Negishi coupling: This reaction couples an organozinc reagent with an aryl or vinyl halide [].

Balanced equation:

RZnX + Ar-X + Pd(0)L_n -> R-Ar + Pd(XZn)(X)L_n (where R is alkyl/alkenyl) []

The specific reaction conditions and choice of Xantphos as a ligand can influence the efficiency and selectivity of these reactions [, ].

In cross-coupling reactions, Xantphos acts as a bidentate ligand, coordinating with the palladium(0) catalyst center through its two phosphorus atoms. This creates a well-defined reaction intermediate that facilitates the oxidative addition, transmetallation, reductive elimination steps involved in the catalytic cycle. The electron-withdrawing nature of Xantphos helps stabilize the palladium complex throughout the reaction cycle, leading to high catalytic activity and selectivity [].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54300-32-2

Wikipedia

Bis(4-fluorophenyl)phenylphosphine oxide

Dates

Modify: 2023-08-15

Explore Compound Types